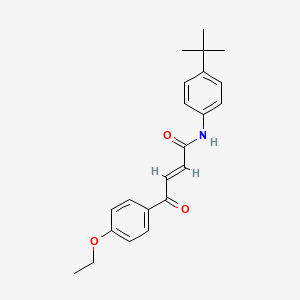

(E)-N-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide

Beschreibung

(E)-N-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated ketone (enone) system and two aromatic substituents: a 4-tert-butylphenyl group and a 4-ethoxyphenyl group.

Eigenschaften

IUPAC Name |

(E)-N-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-5-26-19-12-6-16(7-13-19)20(24)14-15-21(25)23-18-10-8-17(9-11-18)22(2,3)4/h6-15H,5H2,1-4H3,(H,23,25)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFXAVGODUPQPF-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-N-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide , also known as 4-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)-4-oxobutanamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 323.44 g/mol. Its structure features a conjugated system that may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the tert-butyl and ethoxy groups is associated with enhanced lipophilicity, facilitating better cell membrane penetration and potentially leading to increased cytotoxicity against cancer cells.

Case Study: Cytotoxicity Assay

A study conducted on various cancer cell lines demonstrated that derivatives of butyrophenones showed promising cytotoxic effects. The compound under discussion could similarly affect cancer cell viability through mechanisms such as apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

Antimicrobial Activity

The compound's antimicrobial potential has been explored in various studies, particularly against Gram-positive and Gram-negative bacteria. The hydrophobic nature of the tert-butyl group may enhance its interaction with microbial membranes.

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antibacterial activity against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in cancer cells or bacteria.

- Induction of Oxidative Stress : The compound could generate reactive oxygen species (ROS), leading to cellular damage.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting microbial cell membranes.

Research Findings and Literature Review

A review of existing literature highlights various analogs and their biological activities, suggesting that modifications in side chains can significantly impact efficacy. For instance, compounds similar to (E)-N-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide have shown promise in targeting specific cancer pathways or microbial resistance mechanisms.

Summary of Key Findings

- Antitumor Activity : Compounds with similar structures have been documented to inhibit tumor growth in vivo.

- Antimicrobial Properties : Effective against a range of bacteria, indicating potential as a therapeutic agent in infectious diseases.

- Structure-Activity Relationship (SAR) : Modifications can lead to enhanced potency or selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Enamide vs. Urea/Piperazine (BCTC): BCTC’s urea-piperazine scaffold enables strong hydrogen bonding with TRPV1 receptors, whereas the enamide-enone system in the target compound may engage in Michael addition reactions or act as a electrophilic warhead, suggesting divergent mechanisms .

- The benzamide analogue lacks the α,β-unsaturated ketone, reducing electrophilic reactivity. This difference may translate to lower cytotoxicity but improved metabolic stability compared to the enamide .

Ethoxyphenyl-Containing Analogues (BD103, ): BD103’s pyridopyrimidinone core and fluorobutoxy chain confer higher polarity, likely improving aqueous solubility over the target compound’s enamide-enone system. Ethoxyphenyl groups in both compounds may target estrogen receptors or lipid-binding domains .

Sulfonamide/Enamide Hybrid (Compound 10, ) :

- Compound 10 combines enamide and sulfonamide motifs, enabling dual inhibition of carbonic anhydrase and thioredoxin reductase. The target compound’s lack of a sulfonamide group may limit such dual-target activity but reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.